

Measuring Enzyme Kinetics with Ac-Leu-Arg-AMC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ac-Leu-Arg-AMC	
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Introduction

The study of enzyme kinetics is fundamental to understanding biological processes and for the development of novel therapeutics. A widely used method for monitoring the activity of certain proteases is the use of fluorogenic substrates. Acetyl-Leucine-Arginine-7-amino-4-methylcoumarin (Ac-Leu-Arg-AMC) is a synthetic peptide substrate that, upon cleavage, releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of AMC release is directly proportional to the enzyme's activity, allowing for sensitive and continuous monitoring of the enzymatic reaction. This application note provides detailed protocols for utilizing Ac-Leu-Arg-AMC to measure the kinetics of enzymes with trypsin-like activity, with a particular focus on the 20S proteasome.

The principle of this assay is based on the enzymatic hydrolysis of the amide bond between the arginine residue of the peptide and the AMC fluorophore. In its peptide-conjugated form, the AMC molecule is non-fluorescent. However, once cleaved by a protease, the free AMC fluoresces strongly upon excitation. The fluorescence intensity can be monitored over time to determine the initial reaction velocity. This method is highly adaptable for high-throughput screening of enzyme inhibitors and for detailed kinetic characterization of enzymes.

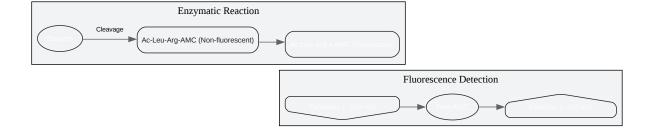
Key Applications



- Determination of enzyme kinetic parameters such as Michaelis-Menten constant (K_m) and maximum velocity (V_max).
- · High-throughput screening for inhibitors of proteases with trypsin-like activity.
- Characterization of the catalytic efficiency (k cat/K m) of purified enzymes.
- Studying the regulation of proteasome activity in various biological contexts.

Assay Principle

The enzymatic reaction and subsequent fluorescence detection are depicted in the workflow below.



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Caption: Principle of the fluorogenic enzyme assay using Ac-Leu-Arg-AMC.

Experimental Protocols Materials and Reagents

- Ac-Leu-Arg-AMC substrate (powder)
- Purified enzyme (e.g., 20S Proteasome)



- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl_2, 0.1 mg/mL BSA)
- Dimethyl sulfoxide (DMSO)
- 7-amino-4-methylcoumarin (AMC) standard
- Black, flat-bottom 96-well microplates
- Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
- Standard laboratory equipment (pipettes, tubes, etc.)

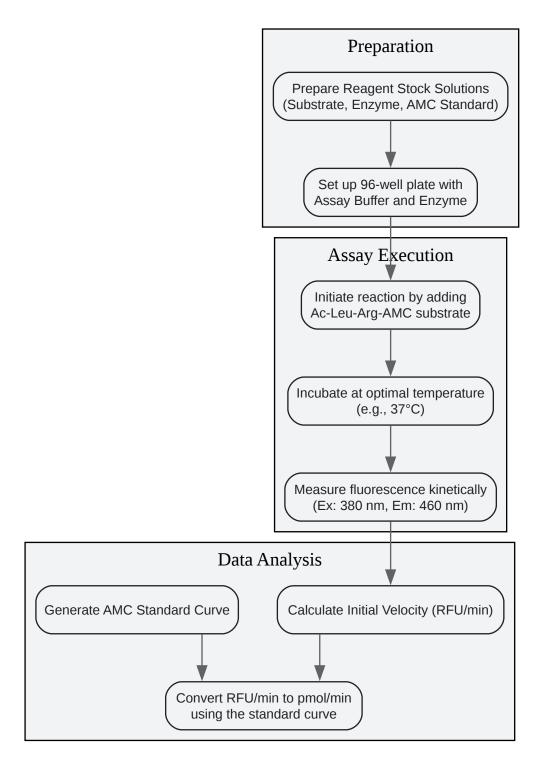
Preparation of Reagents

- Ac-Leu-Arg-AMC Stock Solution (10 mM): Dissolve the Ac-Leu-Arg-AMC powder in DMSO to a final concentration of 10 mM. Mix thoroughly by vortexing. Store in aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
- Enzyme Working Solution: Dilute the purified enzyme to the desired concentration in cold assay buffer. The optimal enzyme concentration should be determined empirically but is typically in the nanomolar range. Keep the enzyme on ice.
- AMC Standard Stock Solution (1 mM): Dissolve the AMC powder in DMSO to a final concentration of 1 mM.
- AMC Standard Curve Solutions: Prepare a series of dilutions of the AMC standard stock solution in assay buffer to generate a standard curve. A typical concentration range is 0-10 μM.

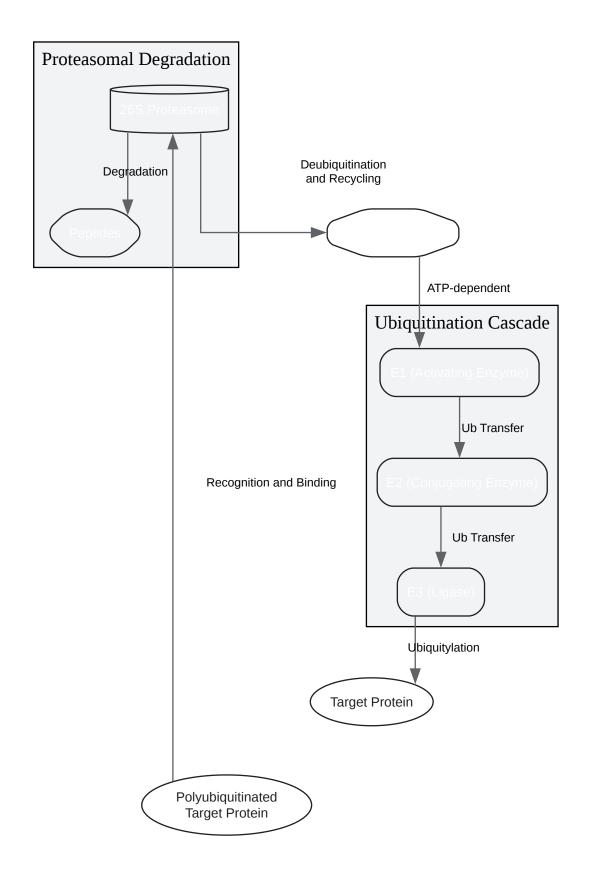
Enzyme Activity Assay Protocol

The following protocol is a general guideline and may require optimization depending on the specific enzyme and experimental goals.









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